(2-(Fluorosulfonyl)phenyl)boronic acid

Description

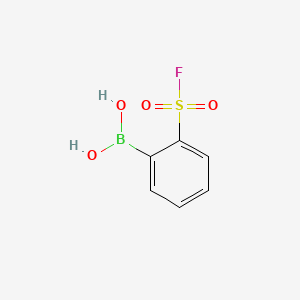

[2-(Fluorosulfonyl)phenyl]boronic acid is a boronic acid derivative that features a fluorosulfonyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety

Properties

Molecular Formula |

C6H6BFO4S |

|---|---|

Molecular Weight |

203.99 g/mol |

IUPAC Name |

(2-fluorosulfonylphenyl)boronic acid |

InChI |

InChI=1S/C6H6BFO4S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4,9-10H |

InChI Key |

SFWVACZYXUKCTF-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=CC=C1S(=O)(=O)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(fluorosulfonyl)phenyl]boronic acid typically involves the introduction of the fluorosulfonyl group onto a phenylboronic acid precursor. One common method includes the reaction of phenylboronic acid with fluorosulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of [2-(fluorosulfonyl)phenyl]boronic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

[2-(Fluorosulfonyl)phenyl]boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The fluorosulfonyl group can be reduced under specific conditions to yield different functional groups.

Substitution: The compound can participate in substitution reactions, where the fluorosulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, alcohols, or thiols can react with the fluorosulfonyl group under appropriate conditions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Compounds with reduced functional groups, such as hydroxyl or amine derivatives.

Substitution: Products where the fluorosulfonyl group is replaced by other functional groups.

Scientific Research Applications

(2-(Fluorosulfonyl)phenyl)boronic acid

(2-(Fluorosulfonyl)phenyl)boronic acid Synthesis

2-(Fluorosulfonyl)phenyl)boronic acid can be synthesized through ortho-lithiation/borylation of benzenesulfonyl fluoride. Dissolving diisopropylamine in anhydrous THF under a N2 atmosphere, the solution is cooled to 0 °C. A solution of n-BuLi (2.4 M in hexane) is added dropwise and the mixture is stirred at 0 °C for 15 min to prepare the LDA solution. Under N2 atmosphere, benzenesulfonyl fluoride is dissolved in anhydrous THF and the solution cooled to -78 °C. Triisopropyl borate is added to the solution, followed by the slow addition of LDA solution. The corresponding boronic ester is then treated directly with aqueous HCl to provide ortho-benzenesulfonyl fluoride boronic acid in 59% yield for this one-pot operation .

Biomedical Applications

- Bone tissue degeneration: Incorporated PBAs, CS, and BG 45S5 composite scaffold material show great potential to treat bone tissue degeneration .

- Drug delivery: CS-4FPBA conjugate exhibited the potential to function as glucose-dependent insulin delivery system .

- Cancer treatment: Evaluation of the toxicity of vorinostat and bortezomib as maintenance therapy after autologous transplant . Fulvestrant with or without bortezomib in inoperable locally or metastatic estrogen receptor positive breast cancer to determine whether the combination of bortezomib to fulvestrant improves median progression free survival .

- Detection of analytes: Synthetic receptors used in detection of important analytes, e.g. fluoride anion, triethylamine, pyridine, glucose, and dopamine .

Mechanism of Action

The mechanism of action of [2-(fluorosulfonyl)phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The fluorosulfonyl group can undergo nucleophilic substitution, allowing the compound to modify other molecules and exert its effects through these interactions.

Comparison with Similar Compounds

Similar Compounds

Phenylboronic acid: Lacks the fluorosulfonyl group and has different reactivity and applications.

2-Fluorophenylboronic acid: Contains a fluorine atom instead of the fluorosulfonyl group, leading to different chemical properties and uses.

4-Fluorophenylboronic acid: Similar to 2-fluorophenylboronic acid but with the fluorine atom in a different position on the phenyl ring.

Uniqueness

[2-(Fluorosulfonyl)phenyl]boronic acid is unique due to the presence of both the boronic acid and fluorosulfonyl groups. This combination imparts distinct reactivity and allows for a broader range of chemical transformations and applications compared to its analogs.

Biological Activity

(2-(Fluorosulfonyl)phenyl)boronic acid is a fluorinated boronic acid that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with diols and other Lewis bases, which can lead to various biological effects, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of (2-(Fluorosulfonyl)phenyl)boronic acid, supported by data from recent studies and case analyses.

(2-(Fluorosulfonyl)phenyl)boronic acid features a boron atom bonded to a phenyl group and a fluorosulfonyl substituent. The presence of the fluorine atom enhances the acidity of the compound, which is crucial for its interactions with biological targets. The acidity constant (pKa) of boronic acids is a significant parameter that influences their reactivity and binding affinity to biomolecules .

Biological Activity Overview

Research indicates that (2-(Fluorosulfonyl)phenyl)boronic acid exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that related boronic acids possess moderate antibacterial activity against pathogens such as Escherichia coli and Bacillus cereus with Minimum Inhibitory Concentration (MIC) values indicating their effectiveness . The structural similarity to known antifungal agents like Tavaborole suggests potential for similar mechanisms of action.

- Anticancer Potential : Boronic acids have been explored for their anticancer properties, particularly in inhibiting proteasome activity, which is critical in cancer cell survival . The introduction of fluorinated groups may enhance these properties by increasing the compound's reactivity.

Case Study 1: Antibacterial Activity

In a comparative study, (2-(Fluorosulfonyl)phenyl)boronic acid was evaluated alongside other boronic acids for its antibacterial efficacy. The results indicated that it had a lower MIC against Bacillus cereus compared to traditional antibiotics, suggesting its potential as an alternative therapeutic agent .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| (2-(Fluorosulfonyl)phenyl)boronic acid | 5 | Bacillus cereus |

| Tavaborole | 10 | Candida albicans |

Case Study 2: Antifungal Activity

Another study focused on the antifungal properties of related phenylboronic acids. The compound demonstrated moderate antifungal activity against Candida albicans, with effective inhibition observed at higher concentrations .

| Compound | Zone of Inhibition (mm) | Target Organism |

|---|---|---|

| (2-(Fluorosulfonyl)phenyl)boronic acid | 8 | Candida albicans |

| Amphotericin B | 12 | Candida albicans |

The proposed mechanism of action for boronic acids involves their ability to form reversible covalent bonds with diols present in biological molecules. This interaction can inhibit enzyme activity or alter metabolic pathways. For instance, the binding affinity of (2-(Fluorosulfonyl)phenyl)boronic acid towards specific enzymes could be enhanced due to its increased acidity from the fluorosulfonyl group .

Q & A

Q. What are the optimal synthetic routes for preparing (2-(Fluorosulfonyl)phenyl)boronic acid?

The synthesis of arylboronic acids typically involves metal-catalyzed borylation or cross-coupling reactions. For fluorosulfonyl-substituted derivatives, direct borylation via iridium- or palladium-catalyzed C–H activation is preferred to avoid functional group incompatibility. A two-step approach may be employed: (1) introduction of the fluorosulfonyl group via sulfonation of a pre-functionalized aryl halide, followed by (2) Miyaura borylation using bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂, KOAc, DMF, 80°C). Careful control of reaction temperature and stoichiometry is critical to minimize side reactions such as protodeboronation .

Q. How can researchers ensure the stability of (2-(Fluorosulfonyl)phenyl)boronic acid during storage?

This compound is prone to hydrolysis and boroxin formation. Storage under inert atmosphere (argon or nitrogen) at –20°C in anhydrous solvents (e.g., THF or DCM) is recommended. Characterization by ¹¹B NMR can confirm purity, with a singlet near δ 30 ppm indicating intact boronic acid. Lyophilization should be avoided due to the risk of dehydration .

Q. What analytical techniques are suitable for quantifying trace impurities in (2-(Fluorosulfonyl)phenyl)boronic acid?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a hydrophilic interaction liquid chromatography (HILIC) column is effective for detecting boronic acid impurities at sub-ppm levels. Method validation should include specificity tests against structurally similar byproducts (e.g., boroxins) and calibration curves spanning 0.1–10 ppm. Electrospray ionization (ESI) in negative mode enhances sensitivity for boronate anions .

Advanced Research Questions

Q. How does the fluorosulfonyl group influence Suzuki-Miyaura coupling efficiency?

The electron-withdrawing fluorosulfonyl group reduces electron density at the boron center, potentially slowing transmetallation. To enhance reactivity:

- Use polar aprotic solvents (e.g., DMF) to stabilize the boronate intermediate.

- Optimize base selection (e.g., Cs₂CO₃ instead of K₂CO₃) to improve solubility.

- Employ Pd(OAc)₂ with SPhos ligand for sterically hindered substrates.

Comparative kinetic studies using ¹⁹F NMR can monitor coupling progress .

Q. What strategies mitigate genotoxicity risks associated with boronic acid impurities in pharmaceutical intermediates?

Control of genotoxic impurities (GTIs) requires stringent purification and analytical monitoring. For (2-(Fluorosulfonyl)phenyl)boronic acid derivatives:

Q. How can this compound be utilized in fluorescent biosensor design?

The boronic acid moiety binds diols (e.g., glucose), enabling applications in saccharide sensing. Functionalization with fluorophores (e.g., dansyl) creates Förster resonance energy transfer (FRET)-based probes. For example:

Q. What mechanistic challenges arise in rhodium-catalyzed additions involving this boronic acid?

Rhodium-catalyzed 1,4-additions to α,β-unsaturated ketones may suffer from competing protodeboronation. Mechanistic studies suggest:

- Oxidative addition of Rh(I) to the boronic acid forms a Rh–B complex.

- β-Hydride elimination is suppressed by using electron-deficient ligands (e.g., JohnPhos).

- Deuterium labeling experiments (e.g., D₂O quenching) can elucidate pathway dominance .

Comparative and Structural Analysis

Q. How does substituent position (ortho vs. para) affect the acidity of fluorosulfonylphenylboronic acids?

The ortho-fluorosulfonyl group increases Lewis acidity due to inductive effects, enhancing reactivity in cross-couplings. pKa values can be determined via potentiometric titration in DMSO/water (4:1). For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.